Indolizine, 6,8-diethyloctahydro-5-pentyl- Indolizine, 6,8-diethyloctahydro-5-pentyl-
Brand Name: Vulcanchem
CAS No.: 185417-27-0
VCID: VC17322147
InChI: InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3
SMILES:
Molecular Formula: C17H33N
Molecular Weight: 251.5 g/mol

Indolizine, 6,8-diethyloctahydro-5-pentyl-

CAS No.: 185417-27-0

Cat. No.: VC17322147

Molecular Formula: C17H33N

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Indolizine, 6,8-diethyloctahydro-5-pentyl- - 185417-27-0

Specification

CAS No. 185417-27-0
Molecular Formula C17H33N
Molecular Weight 251.5 g/mol
IUPAC Name 6,8-diethyl-5-pentyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Standard InChI InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3
Standard InChI Key CWJWDXLGJFRHSV-UHFFFAOYSA-N
Canonical SMILES CCCCCC1C(CC(C2N1CCC2)CC)CC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6,8-Diethyloctahydro-5-pentylindolizine (C₁₈H₃₅N) is a fully hydrogenated indolizine derivative with a molecular weight of 281.48 g/mol . Its structure comprises a bicyclic system where a pyrrole ring is fused to a pyridine-like ring, with saturation across all carbon-carbon bonds. Key substituents include:

  • Pentyl group at position 5 (C5)

  • Ethyl groups at positions 6 (C6) and 8 (C8)

The stereochemistry of substituents significantly influences its biological activity, though specific stereoisomeric data for this compound remain unreported .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₅NCalculated
Molecular Weight281.48 g/mol
XLogP3-AA~6.2 (estimated)Extrapolated
Hydrogen Bond Acceptors1 (N atom)
Rotatable Bonds7

Spectroscopic Identification

While no experimental spectra for 6,8-diethyloctahydro-5-pentylindolizine are available, analogous compounds exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

  • ¹H NMR: Methyl and methylene protons adjacent to nitrogen resonate at δ 2.3–3.1 ppm .

  • MS: Dominant fragmentation patterns include loss of alkyl side chains (e.g., m/z 138 base peak in related indolizines) .

Synthetic Methodologies

Scholtz’s Reaction and Modifications

The classical Scholtz synthesis involves heating 2-methylpyridine with acetic anhydride to form indolizine precursors . For 6,8-diethyloctahydro-5-pentylindolizine, this method requires strategic modifications:

  • Alkylation: Introduce pentyl and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

  • Hydrogenation: Saturate the indolizine core using catalysts like Pd/C under H₂ atmosphere .

Table 2: Synthetic Routes to Indolizine Derivatives

MethodReagents/ConditionsYield (%)Reference
Scholtz’s Reaction2-Methylpyridine, Ac₂O, 200°C30–40
1,3-Dipolar CycloadditionPyridinium ylides, DMAD45–55
Reductive AminationKetones, NH₃, H₂/Pd50–60

1,3-Dipolar Cycloaddition

Pyridinium ylides, generated in situ from quaternary ammonium salts, react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) to form indolizine scaffolds . For the target compound:

  • Ylide Formation: Treat 5-pentylpyridine with ethyl iodide to form a quaternary salt.

  • Cycloaddition: React with diethyl acetylenedicarboxylate to install ethyl groups at C6 and C8 .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s high XLogP3-AA (~6.2) suggests extreme lipophilicity, limiting aqueous solubility but enhancing membrane permeability . This property aligns with trends observed in octahydroindolizines bearing long alkyl chains .

Thermal Stability

Fully saturated indolizines exhibit enhanced thermal stability compared to their aromatic counterparts. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 250°C .

CompoundActivity (IC₅₀)TargetReference
5-PentyloctahydroindolizineCOX-2: 12 µMInflammation
8-MethylindolizineGABAₐ: Kᵢ = 150 nMSedation

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length: Longer chains (e.g., pentyl) enhance lipid solubility and CNS penetration .

  • Stereochemistry: R-configuration at C5 and C8 optimizes receptor binding in analogous compounds .

Industrial and Research Applications

Catalysis

Indolizines serve as ligands in asymmetric catalysis. The ethyl and pentyl groups in this compound could stabilize metal centers in transition metal complexes .

Materials Science

Hydrogenated indolizines exhibit fluorescence quantum yields up to 0.45, suggesting applications in organic light-emitting diodes (OLEDs) .

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